氯代缬草碱 K

描述

Synthesis Analysis

Chlorovaltrates, including "Chlorovaltrate K," are isolated through a combination of High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) methods from Valeriana jatamansi. This process results in the identification of chlorinated valepotriates, such as "Chlorovaltrate K," among other analogues. The detailed chemical synthesis involves advanced chromatographic techniques to separate and identify these compounds within the complex mixture found in Valeriana jatamansi extracts (Lin et al., 2013).

Molecular Structure Analysis

The molecular structure of chlorovaltrates, including "Chlorovaltrate K," is elucidated using spectroscopic methods, particularly NMR (Nuclear Magnetic Resonance) spectroscopy. These techniques allow for the determination of the specific arrangement of atoms within the molecule, revealing the presence of chlorinated functional groups attached to the valepotriate core structure. The exact configuration and orientation of these groups are critical for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Chlorovaltrates undergo various chemical reactions typical of chlorinated organic compounds. These reactions include substitution reactions where the chlorine atom may be replaced by other functional groups, potentially altering the compound's biological activity. The presence of chlorine also affects the electron distribution within the molecule, influencing its reactivity towards nucleophiles and electrophiles.

Physical Properties Analysis

The physical properties of "Chlorovaltrate K" and related chlorovaltrates depend significantly on their molecular structure. These properties include solubility in different solvents, melting points, and boiling points, which are essential for determining the compound's suitability for further application and study. The chlorination of valepotriates generally increases their polarity, influencing their solubility and interaction with biological molecules.

Chemical Properties Analysis

The chemical properties of "Chlorovaltrate K" include its stability, reactivity, and potential to participate in chemical reactions. The chlorinated valepotriates exhibit moderate cytotoxicity against various cancer cell lines, suggesting that the chlorination affects their biological activity. The specific chemical behavior of these compounds is crucial for their potential therapeutic use and understanding their mechanism of action at the molecular level (Lin et al., 2013).

科学研究应用

传统中医药

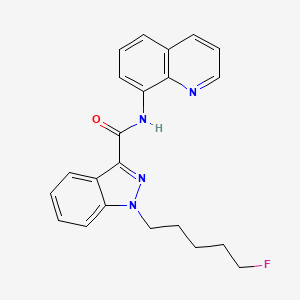

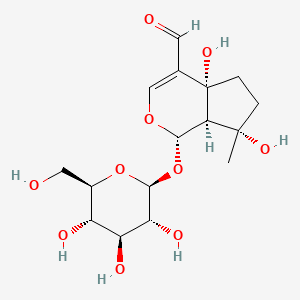

氯代缬草碱 K 是一种从缬草属植物 Valeriana jatamansi Jones 的根部中分离出的环烯醚萜类化合物 {svg_1},该植物在传统中医药中已被使用。 该植物具有镇静安神、益气养血、活血化瘀、调经止痛、祛风除湿、疏肝理气、健脾止泻等功效 {svg_2}.

神经系统疾病

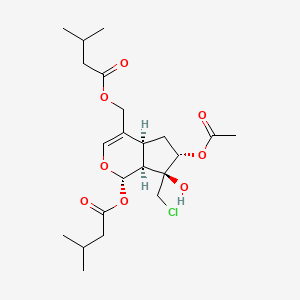

Valeriana jatamansi,this compound 的来源,已被用于治疗各种神经系统疾病 {svg_3}。这表明this compound 可能在治疗此类疾病方面具有潜在的应用价值。

心血管系统改善

药理学研究表明,缬草属植物,包括 Valeriana jatamansi,可以改善心血管系统 {svg_4}。这表明this compound 可能在该领域具有潜在的应用价值。

消化系统治疗

Valeriana jatamansi 在东方医学中被用于治疗各种疾病,包括消化系统疾病 {svg_5}。这表明this compound 可能在治疗消化系统疾病方面具有潜在的应用价值。

炎症治疗

Valeriana jatamansi 被用于治疗炎症 {svg_6}。这表明this compound 可能在治疗炎症性疾病方面具有潜在的应用价值。

妇科应用

Valeriana jatamansi 被用于治疗妇科疾病 {svg_7}。这表明this compound 可能在治疗此类疾病方面具有潜在的应用价值。

安全和危害

According to the Material Safety Data Sheet (MSDS), Chlorovaltrate K is for research use only, not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin or eyes with water, avoiding breathing vapors, mist, dust, or gas, and seeking medical attention are recommended .

属性

IUPAC Name |

[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERAXRDNYJPTRN-PNBTUHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1162130.png)